1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-bromo-3-[2-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)3-7-1-2-10(14)4-8(7)6-12/h1-2,4,14H,3,5-6H2 |
InChI Key |
QPWHFQZXJOBQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CCl)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Propan-2-one Precursors
The bromination of 3-(2-(chloromethyl)-4-aminophenyl)propan-2-one serves as a foundational step in many synthetic routes. In a protocol adapted from fluoroaromatic brominations, treatment with phosphorus tribromide (PBr₃) in dichloromethane at −20°C achieves selective bromination at the propan-2-one position, yielding 1-bromo-3-(2-(chloromethyl)-4-aminophenyl)propan-2-one with 68% efficiency. This method avoids over-bromination by leveraging steric hindrance from the chloromethyl group.
Thiol Group Introduction via Diazonium Intermediates
Conversion of the para-amine group to a mercapto moiety involves diazotization followed by thiolation. As demonstrated in benzotrifluoride syntheses, the aminophenyl intermediate is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to form a diazonium salt, which subsequently reacts with sodium hydrosulfide (NaSH) to install the thiol group. Yields for this step vary between 45% and 56%, depending on the purity of NaSH and reaction time.
Friedel-Crafts Acylation Derivatives
Acylation of 2-(Chloromethyl)-4-mercaptophenol
An alternative route employs Friedel-Crafts acylation to construct the propan-2-one backbone. Reacting 2-(chloromethyl)-4-mercaptophenol with bromoacetyl chloride in the presence of aluminum chloride (AlCl₃) generates the target compound in a single step. This method, however, suffers from regioselectivity issues, with competing acylation at the ortho position reducing the yield to 32%.
Solvent and Catalyst Optimization
Modifying the solvent system from dichloromethane to nitrobenzene improves electrophilic activation, boosting yields to 44%. Catalytic amounts of iron(III) chloride (FeCl₃) further enhance acylation efficiency by stabilizing the acylium ion intermediate, as evidenced by kinetic studies.
Transition-Metal-Mediated Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 1-bromo-3-iodopropan-2-one and 2-(chloromethyl)-4-mercaptophenylboronic acid offers a modular approach. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene-water biphasic system, this method achieves 51% yield while preserving the thiol group’s integrity.
Ullmann-Type Coupling for Aryl-Bromine Bond Formation
Copper(I) iodide (CuI)-mediated Ullmann coupling between 3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one and potassium bromide (KBr) in dimethylformamide (DMF) at 120°C introduces the bromine atom with 61% efficiency. This method circumvents the need for hazardous brominating agents like molecular bromine (Br₂).
Reaction Optimization and Scalability
Temperature and Solvent Effects
Comparative studies reveal that bromination-thiolation cascades perform optimally at −20°C in tetrahydrofuran (THF), whereas Ullmann couplings require elevated temperatures (120°C) in polar aprotic solvents. Prolonged reaction times (>12 hours) in Friedel-Crafts acylation lead to decomposition, necessitating precise timing controls.
Protecting Group Strategies
The mercapto group’s susceptibility to oxidation necessitates protection as a disulfide during synthesis. Using tert-butyldimethylsilyl (TBS) chloride, the thiol is converted to a TBS-protected intermediate, which is deprotected post-synthesis with tetrabutylammonium fluoride (TBAF). This approach improves overall yields by 18% compared to unprotected routes.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 3.98 ppm (CH₂Cl), δ 4.21 ppm (SCH₂), and δ 2.76 ppm (COCH₂Br). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 293.9412 [M+H]⁺.
Purity and Yield Data
Table 1 summarizes yields and conditions for prominent methods:
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bromination-Thiolation | PBr₃, NaSH, HCl | −20 | 56 |
| Friedel-Crafts Acylation | AlCl₃, bromoacetyl chloride | 25 | 44 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, KBr | 80 | 51 |
| Ullmann Coupling | CuI, KBr, DMF | 120 | 61 |
Chemical Reactions Analysis
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The mercapto group (–SH) can be oxidized to form disulfides or reduced to form thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of halogen and mercapto groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one
- Formula : C₁₀H₉BrF₂OS | MW : 295.15
- The difluoromethyl group (-CF₂H) replaces chloromethyl, enhancing electrophilicity due to fluorine’s electron-withdrawing nature. This increases reactivity in nucleophilic substitutions compared to the chloromethyl analog .
1-Bromo-3-(2-(chloromethyl)-4-nitrophenyl)propan-2-one
- CAS: 1803869-49-9 | Formula: C₉H₇BrClNO₃
- The nitro (-NO₂) group replaces mercapto, drastically altering electronic properties. Nitro is strongly electron-withdrawing, increasing the ketone’s electrophilicity and stability under oxidative conditions but reducing nucleophilic thiol interactions .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
- CAS : 175135-93-0 | Formula : C₁₀H₁₀BrClO
- Positional isomerism (ketone at position 1 vs.
Stability and Reactivity
- Mercapto Group Impact : The -SH group in the target compound enables disulfide bond formation under oxidative conditions, a feature absent in nitro or chloro analogs. However, this also increases susceptibility to oxidation, requiring inert storage conditions .
- Chloromethyl Reactivity : The -CH₂Cl group acts as a leaving group, facilitating nucleophilic substitutions (e.g., SN2 reactions). In contrast, compounds like 1-bromo-3-(4-iodophenyl)propan-2-one (CAS 1239112-68-5) lack this reactivity, limiting their utility in alkylation reactions .
- Chalcone Derivatives : α,β-unsaturated ketones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) exhibit conjugation, enabling Michael addition reactions. The target compound’s saturated propan-2-one backbone lacks this reactivity but offers greater thermal stability .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Stability Concerns |
|---|---|---|---|---|
| Target Compound | C₁₀H₉BrClOS | 295.15 | -SH, -CH₂Cl, -Br | Oxidative degradation |
| 1-Bromo-3-(4-nitrophenyl)propan-2-one | C₉H₈BrNO₃ | 258.07 | -NO₂ | Hydrolytic stability |
| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | C₁₀H₁₀BrClO | 261.54 | -Cl, -CH₃ | Steric hindrance in reactions |
| 1-Bromo-3-(4-iodophenyl)propan-2-one | C₉H₈BrIO | 339.97 | -I | Photodegradation |
Research Findings and Challenges
- Synthetic Challenges: Attempts to synthesize analogs like 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one failed due to polymerization under basic conditions, highlighting the need for optimized reaction protocols for the target compound .
- Spectroscopic Characterization : FT-IR and NMR data for similar compounds (e.g., chalcones) confirm the importance of -SH (IR: ~2550 cm⁻¹) and -CH₂Cl (¹H NMR: δ 4.5 ppm) in structural elucidation .
Biological Activity
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound featuring a bromine atom, a chloromethyl group, and a mercapto group attached to a phenyl ring. Its unique structure suggests significant potential for biological activity, particularly in medicinal chemistry and biochemical research. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C10H10BrClOS
- Molecular Weight : 293.6 g/mol
- IUPAC Name : 1-bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one
- Canonical SMILES : C1=CC(=C(C=C1C(=O)C(CCl)Br)S)C
The biological activity of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one can be attributed to several key mechanisms:
- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds with biological molecules.
- Covalent Modification : The mercapto group allows for covalent interactions with proteins and enzymes, potentially altering their function and activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active site residues, impacting various metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one exhibit antimicrobial properties. A study investigating a series of brominated phenyl compounds revealed that certain derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis via ROS generation | |
| HeLa (cervical cancer) | 20 | DNA damage response activation |
Case Studies
- In Vivo Toxicity Assessment : A study conducted on mice exposed to varying concentrations of related brominated compounds reported dose-dependent toxicity, including weight loss and histopathological changes in organs . These findings underscore the importance of assessing safety profiles in future applications.
- Protein Interaction Studies : Recent research utilized surface plasmon resonance to analyze the binding affinity of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one with various proteins, revealing significant interactions that could lead to enzyme inhibition .
Applications in Medicinal Chemistry
The compound's ability to modify proteins and enzymes positions it as a valuable tool in drug development. Its reactivity allows for the design of targeted therapies that can selectively inhibit disease-related proteins.
Potential Therapeutic Uses
- Antimicrobial Agents : Given its demonstrated efficacy against bacteria, this compound could be further developed into a novel antimicrobial agent.
- Cancer Therapeutics : The anticancer properties suggest potential for use in developing treatments for various cancers.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the bromo, chloromethyl, and mercapto groups in 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one?
- Methodological Answer : A stepwise approach is recommended to avoid side reactions. For bromination at the propan-2-one position, halogenation via electrophilic substitution (e.g., using bromine in chloroform) can be adapted from chalcone bromination protocols . The chloromethyl group may be introduced via Friedel-Crafts alkylation, using chloromethyl methyl ether (MOMCl) as a reagent. The mercapto (-SH) group requires protection during synthesis (e.g., as a thioether using tert-butyl disulfide) to prevent oxidation or undesired nucleophilic reactions. Deprotection can be achieved with reducing agents like TCEP (tris(2-carboxyethyl)phosphine) .
Q. How can NMR spectroscopy distinguish structural isomers or byproducts in this compound?
- Methodological Answer : and NMR are critical for identifying regiochemical outcomes. For example:
- The bromo group at the propan-2-one position deshields adjacent carbonyl carbons, shifting their signals to ~200 ppm.
- The mercapto group’s proton (if unprotected) appears as a singlet near δ 3.5–4.0 ppm but may be absent if oxidized.
- - COSY can resolve coupling between chloromethyl (-CHCl) protons and aromatic protons .
Q. What are the key challenges in characterizing the crystal structure of this compound?
- Methodological Answer : The mercapto group’s sensitivity to oxidation requires crystallization under inert conditions. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can resolve conformational ambiguities, particularly around the chloromethyl and bromo substituents. Disordered atoms (e.g., Br/Cl) may require constraints during refinement .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., IR vs. MS) be reconciled for this compound?
- Methodological Answer : Contradictions between IR (e.g., absence of S-H stretches) and MS (molecular ion peaks) may arise from oxidative dimerization of the mercapto group during analysis. To resolve this:
- Use high-resolution MS (HRMS) to confirm the molecular formula.
- Perform redox titration (e.g., Ellman’s assay) to quantify free -SH groups.
- Compare experimental IR with DFT-computed spectra to identify oxidized byproducts .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?
- Methodological Answer : The chloromethyl group’s reactivity depends on steric hindrance from the adjacent bromo substituent. Kinetic studies (e.g., using NaI in acetone for Finkelstein reactions) can quantify substitution rates. Computational modeling (DFT) can map transition states and predict regioselectivity in reactions with amines or thiols .
Q. How does the mercapto group influence the compound’s electronic properties in catalysis or coordination chemistry?
- Methodological Answer : The -SH group acts as a soft Lewis base, enabling metal coordination (e.g., with Pd or Cu). Cyclic voltammetry can assess redox activity, while XPS (X-ray photoelectron spectroscopy) characterizes metal-sulfur bonding. Compare with analogous compounds lacking the mercapto group to isolate its electronic contributions .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing reaction yield variations in scaled-up syntheses?
- Methodological Answer : Use factorial design (e.g., Taguchi methods) to optimize parameters like temperature, solvent polarity, and reagent stoichiometry. ANOVA can identify significant factors affecting yield, particularly for sensitive steps like mercapto deprotection .
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of bromo and chloromethyl groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
